N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Description
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dioxopyrrolidinyl ring, and a methylbenzohydrazide moiety
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-16-10-8-15(9-11-16)23-18(24)12-17(20(23)26)21-22-19(25)14-6-4-13(2)5-7-14/h4-11,17,21H,3,12H2,1-2H3,(H,22,25) |
InChI Key |
DJAYZJOPKSJQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylamine with succinic anhydride to form the intermediate 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with 4-methylbenzohydrazide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features used in antibiotic synthesis.
Uniqueness
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in research and industry.
Biological Activity
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it features a pyrrolidinyl group, a piperidine ring, and a carbohydrazide moiety. This compound has garnered attention due to its diverse biological activities, which are explored in various research studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor binding, resulting in various pharmacological effects. The exact mechanisms depend on the specific biological context in which the compound is applied.
Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties . For instance, studies have shown that derivatives of similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dioxopyrrolidine moiety is believed to enhance these effects by stabilizing interactions with cellular targets involved in cancer progression .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects . Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The hydrazide functional group is often associated with antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various hydrazide derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications for enhancing biological activity .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of compounds similar to this compound. Researchers found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism involving the suppression of NF-kB signaling pathways .
Study 3: Antimicrobial Evaluation
A recent study assessed the antimicrobial activity of hydrazides against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable bactericidal effects, indicating that this compound may also be effective against resistant bacterial strains .
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against certain bacterial strains |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| CAS Number | 1306739-30-9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
